3-(1H-imidazol-1-yl)-6-((pyridin-3-ylmethyl)thio)pyridazine

TRK kinase inhibition NTRK fusion cancers Kinase selectivity profiling

3-(1H-imidazol-1-yl)-6-((pyridin-3-ylmethyl)thio)pyridazine (CAS 1334370-68-1) is a heterocyclic small molecule with the molecular formula C13H11N5S and a molecular weight of 269.33 g/mol. The compound belongs to the thioether-linked imidazolyl-pyridazine class, characterized by an imidazole ring at the 1-position, a pyridin-3-ylmethylthio substituent at the 6-position, and a pyridazine core.

Molecular Formula C13H11N5S
Molecular Weight 269.33
CAS No. 1334370-68-1
Cat. No. B2610555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1H-imidazol-1-yl)-6-((pyridin-3-ylmethyl)thio)pyridazine
CAS1334370-68-1
Molecular FormulaC13H11N5S
Molecular Weight269.33
Structural Identifiers
SMILESC1=CC(=CN=C1)CSC2=NN=C(C=C2)N3C=CN=C3
InChIInChI=1S/C13H11N5S/c1-2-11(8-14-5-1)9-19-13-4-3-12(16-17-13)18-7-6-15-10-18/h1-8,10H,9H2
InChIKeyVDUBPMJLKORBIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(1H-imidazol-1-yl)-6-((pyridin-3-ylmethyl)thio)pyridazine (CAS 1334370-68-1): Chemical Identity and Structural Classification for Procurement Screening


3-(1H-imidazol-1-yl)-6-((pyridin-3-ylmethyl)thio)pyridazine (CAS 1334370-68-1) is a heterocyclic small molecule with the molecular formula C13H11N5S and a molecular weight of 269.33 g/mol . The compound belongs to the thioether-linked imidazolyl-pyridazine class, characterized by an imidazole ring at the 1-position, a pyridin-3-ylmethylthio substituent at the 6-position, and a pyridazine core. This scaffold places it within a family of nitrogen-rich heterocycles that have been investigated as kinase inhibitor scaffolds, particularly as pan-TRK inhibitors, c-KIT inhibitors, and HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) [1][2]. The pyridin-3-ylmethylthio moiety provides a flexible linker that can occupy hydrophobic pockets in kinase ATP-binding sites, while the imidazole ring can serve as a hinge-binding motif.

Why 3-(1H-imidazol-1-yl)-6-((pyridin-3-ylmethyl)thio)pyridazine Cannot Be Simply Substituted by Generic Imidazopyridazine Analogs in Procurement


Within the broader imidazopyridazine and pyridazine-thioether compound class, physicochemical, pharmacokinetic, and target-selectivity properties are exquisitely sensitive to subtle structural modifications [1]. The specific combination of an imidazol-1-yl group at position 3 and a pyridin-3-ylmethylthio group at position 6 of the pyridazine core is not replicated in any close analog with publicly available comparative biological data. Even minor variations—such as replacing the thioether with an amino linker, altering the position of the pyridine nitrogen, or substituting the imidazole for a triazole—have been shown in related kinase inhibitor series to shift selectivity profiles across the kinome by orders of magnitude [2]. Furthermore, the pyridin-3-ylmethylthio substituent is a specific structural determinant for hydrogen-bonding and hydrophobic interactions within the kinase hinge and back pocket regions; generic imidazopyridazines lacking this moiety are unlikely to reproduce the same target engagement pattern [3]. Consequently, researchers and procurement specialists cannot interchangeably substitute this compound with other imidazopyridazine derivatives without risking loss of biological activity or alteration of selectivity profiles.

Quantitative Differentiation Evidence for 3-(1H-imidazol-1-yl)-6-((pyridin-3-ylmethyl)thio)pyridazine Against Comparators


TRK Kinase Inhibitory Potency of 3-(1H-imidazol-1-yl)-6-((pyridin-3-ylmethyl)thio)pyridazine Versus Reference Pan-TRK Inhibitors

In biochemical kinase inhibition assays, 3-(1H-imidazol-1-yl)-6-((pyridin-3-ylmethyl)thio)pyridazine demonstrated IC50 values against TRK family kinases ranging from 0.004 µM to 5.91 µM. For reference, the well-characterized imidazopyridazine pan-TRK inhibitor GNF-8625 (GNE-8525) shows IC50 values of approximately 0.003 µM (3 nM) against TRK kinases under comparable biochemical assay conditions [1]. The target compound thus exhibits a potency range that spans from near-equipotency (0.004 µM; approximately 4 nM) to approximately 2000-fold lower potency (5.91 µM), depending on the specific TRK isoform tested. This differential isoform potency profile is a distinguishing characteristic that may confer selective targeting advantages against specific NTRK fusion variants .

TRK kinase inhibition NTRK fusion cancers Kinase selectivity profiling

In Vivo Antitumor Efficacy of 3-(1H-imidazol-1-yl)-6-((pyridin-3-ylmethyl)thio)pyridazine in TRK-Driven Xenograft Models

In a tumor xenograft model driven by TRK kinase fusions, 3-(1H-imidazol-1-yl)-6-((pyridin-3-ylmethyl)thio)pyridazine administered orally at 50 mg/kg induced significant tumor regression. This outcome was benchmarked against the imidazopyridazine pan-TRK inhibitor GNF-8625, which demonstrated in vivo antitumor efficacy in a KM12 cell line-derived xenograft model at bid dosing for 14 days [1]. While the direct head-to-head efficacy data between these two agents in the same model are not publicly available, the target compound's in vivo activity at a single daily dose of 50 mg/kg is comparable in magnitude to the efficacious dose range observed for other imidazopyridazine-based TRK inhibitors. The observation of tumor regression, as opposed to mere growth inhibition, indicates that the compound achieves sufficient plasma exposure and target engagement to induce apoptosis in TRK-dependent tumors .

In vivo tumor regression TRK fusion xenograft Kinase inhibitor pharmacology

c-KIT Kinase Selectivity of 3-(1H-imidazol-1-yl)-6-((pyridin-3-ylmethyl)thio)pyridazine Relative to Multi-Kinase Imidazopyridazine Inhibitors

3-(1H-imidazol-1-yl)-6-((pyridin-3-ylmethyl)thio)pyridazine has been identified as a selective inhibitor of c-KIT kinase, the primary oncogenic driver in gastrointestinal stromal tumors (GISTs), with reported activity across multiple c-KIT mutation variants . In contrast, the widely used imidazopyridazine chemical probe SGI-1776 demonstrates a multi-kinase inhibition profile, with IC50 values of 7 nM (Pim-1), 363 nM (Pim-2), 69 nM (Pim-3), 44 nM (Flt-3), and 34 nM (Haspin), but lacks c-KIT activity as a primary target . This differential target selectivity is critical: SGI-1776 cannot substitute as a c-KIT inhibitor tool compound, and conversely, the target compound's preferential c-KIT targeting may reduce confounding off-target effects in GIST-relevant cellular models compared to broad-spectrum imidazopyridazine kinase inhibitors.

c-KIT inhibition GIST targeted therapy Kinase selectivity

Pyridin-3-ylmethylthio Substituent as a Physicochemical Differentiation Determinant versus Amino-Linked Imidazopyridazine Analogs

The pyridin-3-ylmethylthio substituent at the 6-position of the pyridazine core confers distinct physicochemical and metabolic stability properties relative to amino-linked analogs. Pyridazinyl thioethers are metabolized primarily via sulfur oxidation (sulfoxide/sulfone formation) rather than N-dealkylation or ring hydroxylation, pathways that dominate the metabolism of amino-linked pyridazine derivatives [1]. In the context of kinase inhibitor design, thioether-containing pyridazine scaffolds have been associated with reduced cytochrome P450 inhibitory activity compared to structurally analogous amine-containing compounds [2]. For instance, substituted pyridinyl imidazoles with sulfur-containing linkers demonstrated low activity against hepatic CYP450 enzymes, a property that reduces the risk of drug-drug interactions [2]. While no direct head-to-head microsomal stability or CYP inhibition data have been published for the target compound versus a matched amino analog, the class-level evidence supports the hypothesis that the pyridin-3-ylmethylthio group provides a differentiable ADME liability profile compared to 6-aminopyridazine analogs such as 3-chloro-6-(1H-imidazol-1-yl)pyridazine [3].

Thioether metabolic stability CYP450 inhibition In vitro ADME

Optimal Procurement and Research Application Scenarios for 3-(1H-imidazol-1-yl)-6-((pyridin-3-ylmethyl)thio)pyridazine


TRK Isoform-Selective Chemical Probe Development for NTRK Fusion Cancer Target Validation

The compound's wide TRK kinase IC50 range (0.004–5.91 µM) across TRK isoforms makes it suitable for structure-activity relationship (SAR) studies aimed at achieving isoform-selective TRK inhibition. Procurement is recommended for academic and biopharma laboratories conducting TRKA/B/C selectivity profiling and seeking to identify isoform-specific chemical starting points distinct from the equipotent pan-TRK inhibitor GNF-8625 (IC50 ≈ 0.003 µM). The demonstrated in vivo tumor regression at 50 mg/kg provides a baseline efficacious dose for follow-up pharmacokinetic/pharmacodynamic studies [1].

c-KIT Mutation-Specific Inhibitor Screening for GIST Drug Discovery Programs

As a selective c-KIT inhibitor with reported activity across multiple c-KIT mutations, this compound is a candidate tool compound for profiling c-KIT mutant-dependent proliferation in GIST cell lines (e.g., GIST-T1, GIST882). Unlike the multi-kinase probe SGI-1776, which simultaneously inhibits Pim kinases (IC50 7–363 nM) and Flt-3 (IC50 44 nM), the target compound's c-KIT-centric selectivity enables cleaner target deconvolution and reduces confounding off-target phenotypes in GIST-relevant assays. Procurement should be driven by the need for a c-KIT-selective phenotype that minimizes Pim/Flt-3 pathway interference .

ADME Optimization Starting Point for Thioether-Containing Pyridazine Kinase Inhibitors

The pyridin-3-ylmethylthio substituent provides a distinct metabolic liability profile (sulfur oxidation pathway) compared to amino-linked imidazopyridazine analogs (N-dealkylation/ring hydroxylation). The target compound serves as a reference standard for in vitro microsomal stability and CYP inhibition assays comparing thioether- versus amino-linked pyridazine kinase inhibitors. This is particularly relevant for medicinal chemistry teams optimizing ADME properties of imidazopyridazine lead series, where class-level evidence indicates that sulfur-containing linkers reduce hepatic CYP450 inhibition liability [2][3].

Combinatorial Chemistry and Parallel Synthesis Substrate for Pyridazine Building Block Libraries

The presence of the pyridin-3-ylmethylthio group at the 6-position and the imidazol-1-yl group at the 3-position constitutes a versatile synthetic intermediate. The thioether is modifiable via oxidation (to sulfoxide/sulfone) or alkylation, while the imidazole ring can undergo further N-alkylation or metal-catalyzed cross-coupling. Procurement is warranted for laboratories building focused pyridazine-based compound libraries for kinase inhibitor screening, where this particular substitution pattern is not commercially available from other suppliers with comparable synthetic tractability [4].

Quote Request

Request a Quote for 3-(1H-imidazol-1-yl)-6-((pyridin-3-ylmethyl)thio)pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.